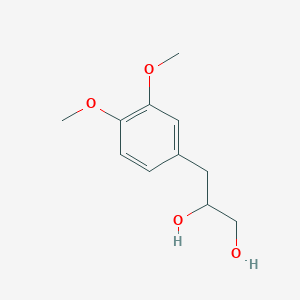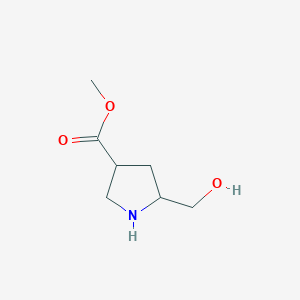
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, it can cause a range of symptoms, including muscle weakness, respiratory failure, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments include its ability to inhibit acetylcholinesterase, which can be useful in studying the nervous system. However, its toxicity and potential for causing harm to researchers make it a hazardous chemical to work with, and caution must be exercised when handling it.
Orientations Futures
There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)). One potential area of study is its use in the development of new drugs for the treatment of nervous system disorders. Another area of research could be the development of new methods for synthesizing Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) that are more efficient and environmentally friendly. Finally, further studies could be conducted to better understand its mechanism of action and potential uses in other scientific fields.
Conclusion:
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has various scientific research applications. Its ability to inhibit acetylcholinesterase makes it useful in studying the nervous system, but caution must be exercised when handling it due to its toxicity. There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)), including its use in drug development and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis method for Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of isobutene with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with methanol to obtain Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)).
Applications De Recherche Scientifique
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent and a reagent in organic chemistry.
Propriétés
Numéro CAS |
137757-11-0 |
|---|---|
Nom du produit |
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl N-(2-methoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-9(4,5)12-6/h1-6H3,(H,10,11) |
Clé InChI |
AJHPUGNZLGWTID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)OC |
Synonymes |
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




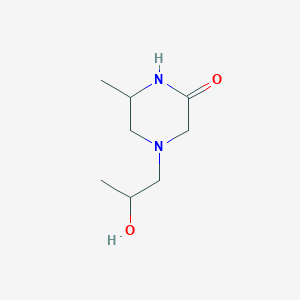
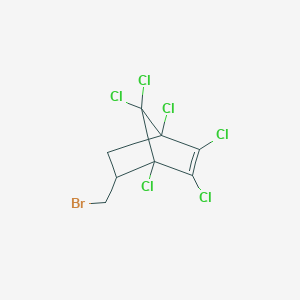

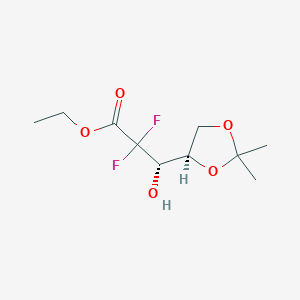

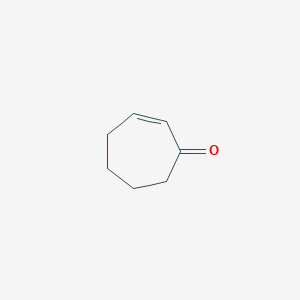
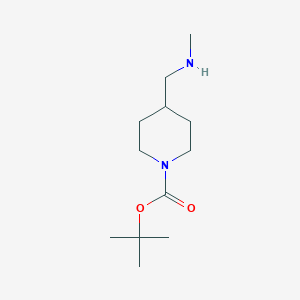

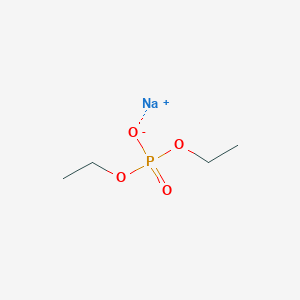
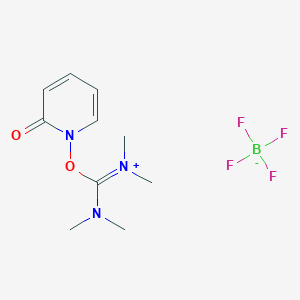
![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
